N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique structure combining benzothiazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-aminobenzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, one method involves treating the intermediate with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have provided insights into the binding interactions between the compound and its protein targets.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-chloroacetamide: This compound shares the benzothiazole core but differs in its functional groups and overall structure.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have similar structural motifs but with different substituents on the benzothiazole ring.
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of benzothiazole and pyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS2/c26-20(19-23-15-8-1-3-10-17(15)27-19)25(13-14-7-5-6-12-22-14)21-24-16-9-2-4-11-18(16)28-21/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKQXDXXWSPQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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